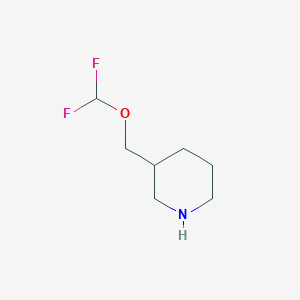

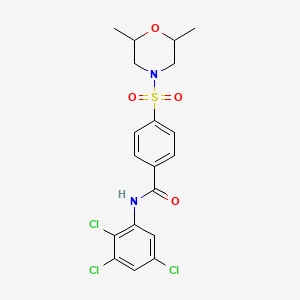

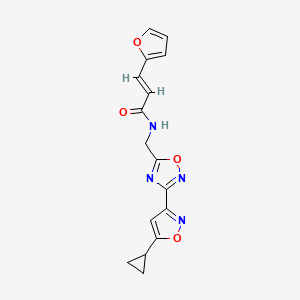

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide, also known as THP-1, is a novel compound that has attracted a lot of attention in the field of medicinal chemistry. THP-1 has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions.

Scientific Research Applications

Synthesis and Evaluation as Histone Deacetylase Inhibitors

N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, which include thiophene-substituted derivatives, have been designed, synthesized, and evaluated for their ability to inhibit histone deacetylases. These compounds have shown inhibitory activity against the enzymes, with some derivatives exhibiting good antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines. They were also found to potently induce cell-cycle arrest at the G2 phase (Jiao et al., 2009).

Palladium Iodide Catalyzed Carbonylative Approaches to Derivatives

2-Alkynylbenzamides, including those with thiophene moieties, have been involved in palladium iodide-catalyzed oxidative carbonylation conditions. This process leads to the formation of various functionalized isoindolinone and isobenzofuranimine derivatives, demonstrating the compound's versatility in synthetic organic chemistry and potential applications in creating complex molecular architectures (Mancuso et al., 2014).

Inhibitory Action on Corrosion

A novel thiophene Schiff base compound exhibited significant inhibitory action on the corrosion of mild steel in acidic environments. This compound's adsorption on mild steel surfaces suggests potential applications in corrosion protection strategies, emphasizing the importance of thiophene derivatives in material science and engineering (Daoud et al., 2014).

Electrocatalytic Determination of Glutathione and Piroxicam

A biosensor based on a modified electrode with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide and FePt/CNTs nanocomposite was developed for the electrocatalytic determination of glutathione and piroxicam. This application demonstrates the potential of thiophene derivatives in enhancing the sensitivity and specificity of biosensors for biomedical analysis (Karimi-Maleh et al., 2014).

properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c1-14(2)24-17-7-5-15(6-8-17)19(22)21-13-20(23,16-9-11-25-12-16)18-4-3-10-26-18/h3-12,14,23H,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZDZJAHDSGHDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2457984.png)

![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2457993.png)

![1-[(4-Chlorophenyl)sulfonyl]acetone, oxime](/img/structure/B2457994.png)

![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2457995.png)

![N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide](/img/structure/B2457996.png)

![N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2457998.png)